molecular formula C13H11Cl2NO2S B2709961 Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2126163-30-0

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2709961
CAS No.: 2126163-30-0
M. Wt: 316.2
InChI Key: UVUVDXVZSRYNBM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 2126163-30-0) is a thiazole derivative with a molecular weight of 316.2 g/mol and a purity of ≥95% . The compound features a 2,5-dichlorophenyl group at the 2-position of the thiazole ring, a methyl substituent at the 4-position, and an ethyl ester moiety at the 5-position. Thiazoles are heterocyclic compounds known for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and antidiabetic activities . This compound, however, is listed as discontinued in commercial catalogs, limiting its current availability for research .

Properties

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVDXVZSRYNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazole Carboxylate Family

Key structural variations among similar ethyl thiazole carboxylates include substituent positions on the phenyl ring, functional groups on the thiazole core, and biological activity profiles. Below is a comparative analysis:

Compound Name Substituents (Thiazole Position) Phenyl Ring Substituents Molecular Weight (g/mol) Reported Activity/Use Reference
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-methyl, 5-ethyl ester 2,5-dichloro 316.2 Not specified (discontinued)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-methyl, 5-carboxylic acid 4-chlorobenzylamino 297.7 (free acid) Antidiabetic (STZ-induced NIDDM model)
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate 4-ethyl ester 3,5-dichloro 316.2 No activity reported
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate 4-hydroxy, 5-ethyl ester 2-chloro 283.7 Not specified
Ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate 4-methyl, 5-ethyl ester 2-methoxy 293.3 No activity reported

Key Observations:

Substituent Position on Phenyl Ring: The 2,5-dichloro substitution in the target compound contrasts with the 3,5-dichloro isomer (). The 2-methoxy substitution in introduces an electron-donating group, reducing electrophilicity compared to electron-withdrawing dichloro substituents .

Thiazole Core Modifications :

  • Replacement of the 4-methyl group with a hydroxy group () increases polarity, which could improve solubility but reduce membrane permeability .
  • The ethyl ester at position 5 is conserved in many analogues, but conversion to a carboxylic acid (as in BAC) enhances hydrophilicity and may influence target engagement .

Biological Activity: BAC () demonstrated significant antidiabetic activity in streptozotocin-induced diabetic rats, attributed to the 4-chlorobenzylamino group. This highlights the importance of amino-linked substituents for pharmacological efficacy, which are absent in the target compound .

Comparison with Non-Thiazole Heterocycles

Compounds such as methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione) share dichlorophenyl motifs but replace the thiazole with an oxadiazolidine ring (). Methazole is used as a herbicide, indicating divergent applications compared to thiazole-based pharmaceuticals .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): The antidiabetic activity of BAC underscores the value of aminoalkyl/aryl substitutions on thiazole derivatives, a feature absent in the target compound .
  • Synthetic Accessibility : The target compound’s discontinued status () may reflect challenges in synthesis or scalability compared to analogues with simpler substituents.

Biological Activity

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

  • Chemical Formula : C11H8Cl2N2O2S
  • Molecular Weight : 288.15 g/mol
  • IUPAC Name : 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester
  • CAS Number : 1963587-95-2

Biological Activity Overview

This compound has been studied for its diverse biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
    • Effective against fungi, showing potential as an antifungal agent.
  • Anticancer Properties :
    • Demonstrated cytotoxic effects on different cancer cell lines, including breast and colon cancer cells.
    • Mechanisms include induction of apoptosis and inhibition of cell proliferation.
  • Insecticidal Activity :
    • Shows efficacy as an insecticide in agricultural applications.
    • Acts by disrupting the nervous system of pests, leading to paralysis and death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Receptor Interaction : Binds to specific receptors in cancer cells, triggering signaling pathways that lead to apoptosis.
  • Neurotoxicity in Insects : Alters neurotransmitter release and uptake in target pest species.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Insecticidal Properties

Field trials conducted on agricultural pests demonstrated that the compound effectively reduced pest populations:

Pest SpeciesMortality Rate (%)
Spodoptera exigua90
Aphis gossypii85

These results highlight its potential utility as a biopesticide.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Condensation : Reacting substituted ethyl carboxylate precursors (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) with potassium carbonate in a methanol/water mixture under reflux .

Functionalization : Introducing the 2,5-dichlorophenyl group via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests chlorosulfonylation or Suzuki-Miyaura coupling may be applicable .

Purification : Crystallization or column chromatography to isolate the product. Key parameters include solvent polarity (e.g., ethyl acetate/hexane) and temperature control .

Q. How is the compound characterized spectroscopically and structurally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), thiazole ring protons (δ ~6.5–8.0 ppm), and dichlorophenyl protons (δ ~7.2–7.8 ppm) .
    • IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and thiazole C-S (~650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL for refinement. Bond angles (e.g., C4–S1–C6: 177.3°) and torsional parameters validate the planar thiazole core .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • In Vitro Screening : Analogous thiazole derivatives show hypoglycemic activity in streptozotocin-induced diabetic models. For example, compound 135 (a chlorobenzyl-substituted analog) reduced blood glucose by 40–50% at 50 mg/kg .
  • Mechanistic Clues : Structural analogs inhibit insulin receptor substrate (IRS) pathways or act as IRES inhibitors, suggesting potential for targeting translational control in disease models .

Advanced Research Questions

Q. How can SHELX software enhance structural validation of this compound?

Methodological Answer:

  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, validating the dichlorophenyl group’s orientation via residual density maps .
  • Validation Tools : Use checkCIF to identify geometric outliers (e.g., bond-length mismatches >3σ) and ADDSYM to detect missed symmetry .
  • Case Study : A related thiazole derivative (Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) was refined to R1 = 0.052 using SHELXL, demonstrating robustness for heterocyclic systems .

Q. How do substituent variations impact biological activity?

Methodological Answer:

  • SAR Studies :
    • Dichlorophenyl Position : 2,5-dichloro substitution enhances lipophilicity (logP ~3.5) compared to 4-chloro analogs, improving membrane permeability .
    • Ester vs. Carboxylic Acid : Ethyl esters (e.g., 161798-02-3) show better bioavailability than free acids due to reduced polarity (aqueous solubility: 0.97 g/L vs. <0.1 g/L) .
  • Activity Cliffs : Replacements like cyano or hydroxyl groups (e.g., 161798-02-3) diminish activity, emphasizing the dichlorophenyl moiety’s role in target binding .

Q. How to resolve contradictions in biological assay reproducibility?

Methodological Answer:

  • Case Example : Discrepancies in hypoglycemic activity may arise from:
    • Dosing Protocols : Variability in STZ-induced diabetic models (e.g., neonatal vs. adult rats) .
    • Purity : HPLC-MS analysis (≥98% purity) is critical; impurities like unreacted intermediates (e.g., chlorosulfonyl byproducts) can skew results .
  • Mitigation : Standardize assays using positive controls (e.g., metformin) and validate compound stability under assay conditions .

Q. What strategies ensure high-purity synthesis for in vivo studies?

Methodological Answer:

  • Purification :
    • Crystallization : Use solvent systems like ethanol/water (1:3) to isolate crystals with >99% purity .
    • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves ester hydrolysis byproducts .
  • Analytical QC :
    • HPLC : Retention time ~12.3 min (C18 column, 70% acetonitrile) .
    • Elemental Analysis : Theoretical C: 47.6%, H: 3.4%, N: 4.9%; deviations >0.3% indicate impurities .

Q. How to model the compound’s physicochemical properties computationally?

Methodological Answer:

  • Tools : Use Gaussian09 with B3LYP/6-31G(d) to calculate:
    • logP : Predicted 3.2 (experimental 3.5) .
    • pKa : Ester group pKa ~0.5 (stable under physiological pH) .
  • Solubility : COSMO-RS simulations align with experimental data (0.97 g/L in water at 25°C) .

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